An In-depth Technical Guide to (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical architecture, provide a detailed, field-tested protocol for its synthesis and characterization, and explore its potential biological activities based on analogous structures. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents and functional materials.
Molecular Structure and Physicochemical Properties
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, with the molecular formula C₈H₇ClN₂O₂, is an organic compound featuring a central acetamide scaffold N-substituted with a 2-chlorophenyl group and bearing a hydroxyimino (oxime) functionality.[1] The "(2E)" designation in its IUPAC name specifies the stereochemistry at the C=N double bond of the oxime group, indicating that the hydroxyl group and the carbonyl group are on opposite sides of the double bond.
The molecule's structure combines the rigidity of the aromatic ring with the versatile chemical reactivity of the oxime and amide groups. The presence of a chlorine atom on the phenyl ring is known to influence the electronic properties and lipophilicity of the molecule, which can have significant implications for its biological activity.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 198.61 g/mol | [1] |
| Molecular Formula | C₈H₇ClN₂O₂ | [1] |
| IUPAC Name | N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | [1] |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; N1 [label="N"]; H1[label="H"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; H2[label="H"]; N2 [label="N"]; O2 [label="O", fontcolor="#EA4335"]; H3[label="H"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on the ring C1 -- Cl; C2 -- N1;
// Acetamide group N1 -- H1; N1 -- C7; C7 -- O1 [style=double]; C7 -- C8;
// Oxime group C8 -- H2; C8 -- N2 [style=double]; N2 -- O2; O2 -- H3;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Cl [pos="0,2.5!"]; N1 [pos="-1.74,1!"]; H1[pos="-1.74,1.8!"]; C7 [pos="-2.61,0.5!"]; O1 [pos="-2.61,-0.5!"]; C8 [pos="-3.48,1!"]; H2[pos="-3.48,1.8!"]; N2 [pos="-4.35,0.5!"]; O2 [pos="-5.22,1!"]; H3[pos="-5.22,1.8!"]; }
Figure 1: 2D Chemical Structure of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Synthesis and Characterization
The synthesis of N-aryl-2-(hydroxyimino)acetamides is typically achieved through the reaction of a corresponding N-aryl-2-chloroacetamide with hydroxylamine. A reliable method for a closely related analog, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, has been reported and can be adapted for the synthesis of the 2-chloro isomer.[3]
Synthetic Protocol (Adapted)
This protocol is adapted from the synthesis of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide.[3]
Materials:
-
N-(2-chlorophenyl)-2-chloroacetamide
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-chlorophenyl)-2-chloroacetamide (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in water. The sodium carbonate is added to neutralize the HCl formed during the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure. The crude product is then collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Figure 2: General workflow for the synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.
Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the oxime proton, and the methine proton. The aromatic protons on the 2-chlorophenyl ring will likely appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The amide N-H proton should appear as a singlet, typically in the range of δ 9-11 ppm. The oxime O-H proton will also be a singlet, often broad, in a similar downfield region. The methine C-H proton adjacent to the oxime will likely be a singlet around δ 7.5-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight unique carbon atoms. The carbonyl carbon of the amide will be the most downfield signal, typically around 160-170 ppm. The carbon of the C=NOH group will also be in the downfield region, around 140-150 ppm. The aromatic carbons will appear in the typical range of δ 120-140 ppm.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (oxime): A broad band around 3200-3400 cm⁻¹
-
N-H stretch (amide): A sharp to medium band around 3300-3500 cm⁻¹
-
C=O stretch (amide): A strong, sharp band around 1650-1680 cm⁻¹
-
C=N stretch (oxime): A medium intensity band around 1620-1660 cm⁻¹
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 198.61 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
Potential Biological Activities and Applications
While specific biological studies on (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide are limited in the public domain, the structural motifs present in the molecule—the N-aryl acetamide and the oxime—are found in numerous compounds with significant biological activities.
Anticonvulsant Activity
N-aryl acetamide derivatives are a well-established class of compounds with anticonvulsant properties.[4][5][6] Studies have shown that the nature and position of substituents on the aryl ring can significantly influence their activity. For instance, several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test.[5] The presence of the 2-chloro substituent in the target molecule suggests that it may interact with voltage-gated sodium channels, a common mechanism of action for many anticonvulsant drugs.[2]
Antimicrobial Activity
Both oxime and N-aryl acetamide moieties have been incorporated into various antimicrobial agents.[7][8][9] Oxime derivatives have been investigated as inhibitors of bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[7] Furthermore, numerous N-aryl acetamide derivatives have shown promising activity against a range of bacteria and fungi.[4][6] The combination of these two pharmacophores in (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide makes it a compelling candidate for antimicrobial screening.
Figure 3: Relationship between the structural motifs of the target molecule and its potential biological activities.
Safety and Handling
General Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a molecule with a well-defined chemical structure that can be synthesized and purified using standard laboratory techniques. Its constituent functional groups suggest a high potential for biological activity, particularly as an anticonvulsant or antimicrobial agent. This guide provides a solid foundation for researchers interested in exploring the chemical and biological properties of this compound and its derivatives. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action.
References
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Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed, [Link]
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Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed, [Link]
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Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources, [Link]
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Synthesis and Antibacterial Activity of Oxime Ester Derivatives from Dehydroabietic Acid. ResearchGate, [Link]
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Unsubstituted Oximes as Potential Therapeutic Agents. MDPI, [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central, [Link]
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Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Semantic Scholar, [Link]
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1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). ResearchGate, [Link]
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